4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring, which is often present in pharmaceuticals due to its aromatic stability and unique properties. This compound combines the structural elements of a carboxamide, a ketone, and a thiophene derivative, offering a wide range of chemical reactivity and potential applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide involves multiple steps:
Formation of the Cinnoline Core : Starting with an appropriate aniline derivative, cyclization is induced with suitable reagents to form the 3-oxo-5,6,7,8-tetrahydrocinnoline core.
Attachment of the Ethyl Linker : The ethyl linker is added via alkylation reactions, ensuring the correct positioning for subsequent steps.
Introduction of the Thiophene Ring : Through Friedel-Crafts acylation, the thiophene ring is attached to the intermediate compound.
Final Coupling to Form Carboxamide : The intermediate is finally converted to the target compound via amidation reactions using appropriate carboxylating agents.
Industrial Production Methods: Industrial production would typically utilize optimized conditions to ensure high yields and purity. This could involve continuous flow synthesis, high-temperature reactions for faster reaction rates, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation : The compound can undergo oxidation at various points, such as the thiophene ring or the cinnoline core, using reagents like permanganate or chromium-based oxidizers.
Reduction : Reduction reactions can target the ketone group or the carboxamide, with typical reagents including lithium aluminum hydride or catalytic hydrogenation.
Substitution : Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the cinnoline framework, making it versatile for further functionalization.
Common Reagents and Conditions:
Oxidation : Potassium permanganate, chromium trioxide in acetic acid.
Reduction : Sodium borohydride, lithium aluminum hydride, palladium-catalyzed hydrogenation.
Substitution : Halogens, organolithium compounds, Grignard reagents.
Major Products Formed:
From Oxidation : Oxidized derivatives with hydroxyl, carboxyl, or additional keto groups.
From Reduction : Alcohols, amines, or fully reduced heterocycles.
From Substitution : Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide has diverse applications:
Chemistry : Used as a building block for synthesizing more complex molecules and exploring reaction mechanisms.
Biology : Acts as a molecular probe for studying biological systems and enzyme interactions.
Medicine : Potential therapeutic agent due to its unique structural framework, with research focusing on anti-inflammatory, anticancer, and antimicrobial properties.
Industry : Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Molecular Targets and Pathways : It may interact with enzymes, receptors, or DNA, depending on its specific structure and the nature of the functional groups present.
Pathways : Potential pathways include inhibition of enzyme activity, receptor modulation, or interference with DNA replication processes.
Comparison with Similar Compounds
Comparison with similar compounds highlights the unique aspects of 4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl
Properties
IUPAC Name |
4-methyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-8-14(22-10-11)16(21)17-6-7-19-15(20)9-12-4-2-3-5-13(12)18-19/h8-10H,2-7H2,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOJRVMRWNZGES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C(=O)C=C3CCCCC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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